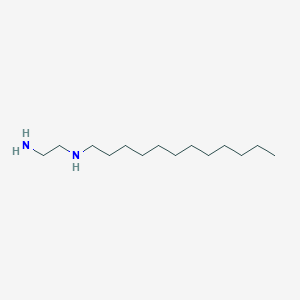

N-dodecylethylenediamine

Description

Overview of N-dodecylethylenediamine's Significance in Chemical Science

The significance of this compound in chemical science is multifaceted, stemming from its versatile molecular structure. Its primary importance lies in its role as a surfactant and a ligand in coordination chemistry. The presence of both a long hydrophobic dodecyl chain and a hydrophilic ethylenediamine (B42938) head with two amine groups allows it to function effectively at interfaces, reducing surface tension and forming micelles in aqueous solutions.

In the realm of materials science , this compound has been a subject of study for its role in the synthesis of nanoparticles and as a corrosion inhibitor. Its ability to act as a capping agent or stabilizer is crucial in controlling the size and morphology of nanoparticles. Furthermore, its capacity to adsorb onto metal surfaces provides a protective layer against corrosion.

The compound is also pivotal in the field of mineral flotation , where it is employed as a collector. researchgate.net Its cationic nature allows it to selectively bind to negatively charged mineral surfaces, such as quartz, facilitating their separation from valuable ores. researchgate.netechemi.com Research has explored its synergistic effects when used in combination with other reagents like polyethylene (B3416737) glycol (PEG) and short-chain alcohols to enhance flotation efficiency. researchgate.net

Moreover, this compound serves as a versatile building block in supramolecular chemistry and the development of functional materials. Its ability to form complexes with metal ions has been exploited to create novel materials with interesting aggregation behaviors. oup.com

Historical Context of this compound Research Trajectory

The research trajectory of this compound can be traced through its evolving applications. Early investigations into N-alkyl-substituted ethylenediamines likely emerged from the broader study of amines and surfactants. The synthesis of related N-substituted ethylenediaminetriacetic acids was a subject of academic inquiry in the mid-20th century, laying the groundwork for the exploration of similar structures. acs.org

A significant area of early application for this compound was in mineral flotation , where cationic collectors were being explored for the separation of minerals like quartz from iron ores. researchgate.net It was identified as a useful collector in the early stages of developing these flotation processes. researchgate.net

In the 1990s, research expanded into the coordination chemistry of this compound, with studies on its use as a ligand in the formation of amphiphilic cobalt(III) complexes. These studies were among the first to investigate the physical properties and micellar formation of such complexes in aqueous solutions. oup.com

More recent research has focused on optimizing its performance in established applications and exploring new frontiers. For instance, computational chemistry and molecular modeling have been employed to gain an atomic-level understanding of its adsorption behavior on mineral surfaces, comparing its effectiveness to other collectors like dodecylamine (B51217). acs.org There is also contemporary interest in its potential application in the development of novel drug delivery systems, leveraging its surfactant properties. cloudfront.net The synthesis of asymmetric gemini (B1671429) surfactants derived from this compound represents a modern area of investigation into its aggregation behavior and surface activity. researchgate.net

Structure

3D Structure

Properties

CAS No. |

35902-68-2 |

|---|---|

Molecular Formula |

C14H32N2 |

Molecular Weight |

228.42 g/mol |

IUPAC Name |

N'-dodecylethane-1,2-diamine |

InChI |

InChI=1S/C14H32N2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h16H,2-15H2,1H3 |

InChI Key |

QCENGKPIBJNODL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCN |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of N Dodecylethylenediamine

Established Synthetic Pathways for N-dodecylethylenediamine

The synthesis of this compound is primarily accomplished through two well-established chemical reactions: nucleophilic substitution (alkylation) and reductive amination.

Nucleophilic Alkylation of Ethylenediamine (B42938)

The most commonly cited method for synthesizing this compound is the direct N-alkylation of ethylenediamine with a dodecyl halide, typically 1-bromododecane. onetunnel.org This reaction is a classic nucleophilic substitution (SN2) where the amine's lone-pair electrons attack the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming a C-N bond.

The general reaction is as follows: C₁₂H₂₅Br + H₂NCH₂CH₂NH₂ → C₁₂H₂₅NHCH₂CH₂NH₂ + HBr

In this process, ethylenediamine acts as the nucleophile. To drive the reaction and neutralize the hydrobromic acid byproduct, a base is often used. The reaction is typically carried out in a polar solvent, such as ethanol, which helps to dissolve the reactants. onetunnel.org A significant challenge in this pathway is controlling the degree of alkylation. Since both nitrogen atoms in ethylenediamine are nucleophilic, and the primary amine product (this compound) is also nucleophilic, multiple alkylations can occur. This can lead to the formation of byproducts such as N,N'-didodecylethylenediamine and other poly-alkylated species. Using a large excess of ethylenediamine can favor the mono-alkylation product.

Reductive Amination

An alternative established pathway is the reductive amination of a carbonyl compound. This two-step, often one-pot, process involves the reaction of dodecyl aldehyde (dodecanal) with ethylenediamine to form an intermediate imine (or Schiff base), which is then reduced to the final amine product. masterorganicchemistry.com

The reaction proceeds as:

Imine Formation: C₁₁H₂₃CHO + H₂NCH₂CH₂NH₂ ⇌ C₁₁H₂₃CH=NCH₂CH₂NH₂ + H₂O

Reduction: C₁₁H₂₃CH=NCH₂CH₂NH₂ + [H] → C₁₂H₂₅NHCH₂CH₂NH₂

This method is a cornerstone of amine synthesis due to its versatility. The reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation (H₂ over a metal catalyst like Palladium, Platinum, or Nickel). mdpi.com Reductive amination can offer better control over alkylation, reducing the likelihood of the multiple additions that can be problematic in direct alkylation with alkyl halides. masterorganicchemistry.com

Advanced Methodologies in this compound Synthesis

Advances in synthetic chemistry have led to the development of more refined methodologies that offer improved yields, selectivity, and milder reaction conditions compared to traditional approaches.

For the alkylation pathway , one advanced technique involves the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide. These catalysts facilitate the transfer of the amine reactant between an aqueous phase and an organic phase containing the alkyl halide, accelerating the reaction and potentially allowing for lower temperatures and shorter reaction times, with reports of reducing durations to 8-12 hours while maintaining high yields.

For the reductive amination pathway , significant advancements lie in the use of more selective and milder reducing agents. While sodium borohydride is effective, it can also reduce the starting aldehyde. More sophisticated reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are less reactive towards ketones and aldehydes but readily reduce the intermediate iminium ion formed under weakly acidic conditions. masterorganicchemistry.com This selectivity prevents the wasteful consumption of the reducing agent and starting aldehyde, leading to cleaner reactions and higher yields of the desired amine. masterorganicchemistry.comresearchgate.net Modern catalytic systems, including those based on iridium, ruthenium, or cobalt complexes, have also been developed for direct reductive amination, often using hydrogen gas or other hydrogen sources under mild conditions. organic-chemistry.org

Green chemistry principles have also influenced synthetic strategies. This includes exploring less toxic reagents and alternative solvents. For instance, research into related amine alkylations investigates replacing traditional solvents with more environmentally benign options or using aqueous media, which can be facilitated by surfactants or catalysts.

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, thereby minimizing downstream purification costs and waste. Key parameters for optimization include temperature, reaction time, solvent, and the molar ratio of reactants.

For the nucleophilic alkylation of ethylenediamine with 1-bromododecane, the reaction often requires elevated temperatures (reflux) and extended reaction times, sometimes up to 24-72 hours, to ensure completion, especially if forming di-substituted products. whiterose.ac.uk The choice of solvent is crucial; polar solvents like ethanol, methanol, or butanone are typically used. onetunnel.orgwhiterose.ac.uk The molar ratio of reactants is arguably the most important factor in controlling the product distribution. A large excess of ethylenediamine is used to favor the formation of the mono-substituted this compound and suppress the formation of N,N'-didodecylethylenediamine.

For reductive amination , optimization involves controlling the pH, which is critical for the initial imine formation, and selecting the appropriate reducing agent and catalyst. masterorganicchemistry.com The reaction is often performed as a one-pot synthesis where conditions are managed to favor the formation and subsequent reduction of the imine without significant side reactions. organic-chemistry.org

The following table summarizes various reported conditions for syntheses involving the alkylation of amines with long-chain alkyl halides, illustrating the range of parameters that can be optimized.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ethylenediamine | 1-Bromododecane | K₂CO₃ (anhydrous) | Acetonitrile | 86 then 140-145 | 38 then 6 | 89.5% (intermediate) | ikifp.edu.pl |

| Ethylenediamine | 1-Bromododecane | None specified | Ethanol | Reflux | Not specified | Not specified | onetunnel.org |

| 1,ω-alkanediols | 1-Bromodecane | Not specified | Not specified | Not specified | Not specified | 66% | acs.org |

| Aniline | Aldehyde | DOWEX®50WX8 | THF | Room Temp | 0.3-0.75 | 88-93% | scielo.org.mx |

This table presents a compilation of data from various sources for related amine synthesis reactions to illustrate typical optimization parameters. Yields may refer to intermediate or final products as specified in the source.

Comparative Analysis of this compound Synthetic Routes

A comparative analysis of the primary synthetic routes reveals trade-offs in terms of selectivity, cost, safety, and environmental impact.

| Feature | Nucleophilic Alkylation (with Dodecyl Halide) | Reductive Amination (with Dodecanal) |

| Starting Materials | Ethylenediamine, 1-bromododecane. Alkyl halides can be more expensive and hazardous than aldehydes. | Ethylenediamine, dodecanal. Aldehydes can be susceptible to oxidation. |

| Selectivity & Byproducts | Prone to over-alkylation, leading to a mixture of mono-, di-, and poly-alkylated products. Requires careful control of stoichiometry (excess amine) to achieve selectivity. masterorganicchemistry.com | Generally offers higher selectivity for mono-alkylation. The formation of the imine is a self-limiting step before reduction, preventing multiple additions more effectively. |

| Reaction Conditions | Often requires elevated temperatures (reflux) and potentially long reaction times. | Can often be performed under milder conditions, especially with modern selective reducing agents. researchgate.net |

| Atom Economy | Lower atom economy due to the formation of a salt byproduct (e.g., HBr) that must be neutralized and removed. | Higher atom economy, with water being the primary byproduct from the imine formation step. |

| Process Complexity | Conceptually simpler (one-step reaction), but purification of the desired product from a mixture of byproducts can be complex. | Can be a one-pot, two-step process. If using selective reducing agents, the reaction mixture is often cleaner, simplifying purification. organic-chemistry.org |

| Green Chemistry Aspect | Generates halide salt waste. Solvents are often organic. | Water is the main byproduct. Advanced methods may use aqueous media or catalytic amounts of reagents, improving the environmental profile. researchgate.net |

Spectroscopic and Structural Characterization Studies of N Dodecylethylenediamine

Spectroscopic Probing of N-dodecylethylenediamine Adsorption Configurations

The adsorption of this compound onto surfaces, particularly mineral surfaces like quartz, is a key aspect of its industrial use. Spectroscopic methods are vital for elucidating the mechanisms of these surface interactions.

Fourier Transform Infrared (FTIR) Spectroscopy Studies of this compound Surface Interactions

FTIR spectroscopy is a powerful technique for identifying the functional groups of this compound (ND) and observing how they interact with a substrate. csic.esnih.gov Studies on the adsorption of ND onto quartz surfaces reveal distinct changes in the infrared spectra. researchgate.net

When this compound adsorbs onto a quartz surface, new absorption bands appear that are not present in the spectrum of pure quartz. researchgate.net These bands are characteristic of the amine and alkyl groups of the ND molecule. Specifically, the appearance of peaks corresponding to the stretching vibrations of C-H bonds in the methyl (-CH3) and methylene (B1212753) (-CH2-) groups of the dodecyl chain confirms the presence of the collector on the mineral surface. researchgate.netresearchgate.net Furthermore, shifts in the bands associated with N-H vibrations can indicate the nature of the interaction, such as electrostatic attraction or hydrogen bonding between the amine groups and the surface silanol (B1196071) (Si-OH) groups of quartz. researchgate.netscribd.com The co-adsorption of other molecules, like short-chain alcohols, alongside ND can strengthen these interactions, as evidenced by more intense FTIR peaks. scribd.com

Interactive Table 1: FTIR Peak Assignments for this compound Adsorbed on Quartz

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

| ~2925 | Asymmetric C-H Stretch | -CH₂- in dodecyl chain | researchgate.net |

| ~2855 | Symmetric C-H Stretch | -CH₂- in dodecyl chain | researchgate.net |

| ~1572 | N-H Bending | Amino group of ND | researchgate.net |

| ~1468 | C-H Bending | -CH₂- in dodecyl chain | researchgate.net |

Zeta Potential Measurements in this compound Systems

Zeta potential is a measure of the electrical charge at the particle-liquid interface and is a critical parameter for understanding the stability of colloidal dispersions and the electrostatic interactions driving adsorption. colostate.edumalvernpanalytical.comentegris.com In systems containing this compound, zeta potential measurements demonstrate how the cationic amine adsorbs onto negatively charged surfaces.

Studies on quartz, which is negatively charged in water at pH values above its isoelectric point (around pH 2), show a significant shift in zeta potential upon the addition of this compound. mdpi.comresearchgate.net The adsorption of the positively charged this compound species (R-NH₂⁺- and R-NH₃⁺-) neutralizes the negative surface charge of the quartz and eventually reverses it to a positive value. scribd.commdpi.com The magnitude of this change depends on the pH of the solution and the concentration of the diamine. scribd.comresearchgate.net The isoelectric point (IEP) of the quartz-ND system shifts to higher pH values, indicating strong adsorption of the cationic collector. scribd.com The presence of co-adsorbents like polyethylene (B3416737) glycol (PEG) can further increase the positive zeta potential, suggesting a synergistic adsorption mechanism that enhances the electrostatic attraction between the collector and the mineral surface. researchgate.netelectrochemsci.org

Interactive Table 2: Zeta Potential of Quartz in the Presence of this compound (ND)

| System | pH | Zeta Potential (mV) | Observation | Reference |

| Quartz in water | 4 | ~ -30 | Baseline negative charge | scribd.comresearchgate.net |

| Quartz in water | 7 | ~ -40 | Baseline negative charge | researchgate.netresearchgate.net |

| Quartz + ND | 4 | ~ +15 | Charge reversal due to ND adsorption | scribd.com |

| Quartz + ND | 7 | ~ +35 | Strong positive charge | researchgate.netresearchgate.net |

| Quartz + ND + PEG | 7 | ~ +45 | Enhanced positive charge | researchgate.netresearchgate.net |

Advanced Spectroscopic Techniques for this compound-Containing Systems

Beyond surface analysis, advanced spectroscopic methods are employed to determine the precise chemical structure of this compound and to characterize materials that incorporate this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's chemical structure by probing the magnetic environments of its nuclei, such as ¹H (proton) and ¹³C (carbon-13). organicchemistrydata.orgnih.govuab.catresearchgate.netspringernature.com For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon skeleton and the protons attached to it.

In a ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. bhu.ac.inoregonstate.edu The chemical shifts (δ) of these signals are indicative of the carbon's local electronic environment. For instance, the carbons of the long dodecyl chain would appear in the aliphatic region (typically 10-40 ppm), while the carbons of the ethylenediamine (B42938) moiety adjacent to the nitrogen atoms would be shifted further downfield (40-60 ppm) due to the electron-withdrawing effect of the nitrogen. bhu.ac.indocbrown.info Similarly, the ¹H NMR spectrum would show characteristic signals for the protons on the alkyl chain (e.g., the terminal methyl group and the various methylene groups) and the ethylenediamine backbone, with integrations corresponding to the number of protons in each environment.

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Reference |

| C1' (Terminal Methyl) | -CH₃ | ~14 | bhu.ac.inoregonstate.edu |

| C2'-C11' | Bulk -CH₂- of alkyl chain | 22-32 | bhu.ac.inoregonstate.edu |

| C1' (Attached to N) | -CH₂-N- | ~50 | bhu.ac.inoregonstate.edu |

| C1, C2 (Ethylenediamine) | N-CH₂-CH₂-N | 40-55 | bhu.ac.inoregonstate.edu |

X-ray Diffraction (XRD) Analysis of this compound-Derived Materials

X-ray diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. measurlabs.comforcetechnology.comucmerced.edumdpi.com It is particularly useful for studying how the intercalation of organic molecules like this compound alters the structure of layered materials, such as clays. ripublication.comdeutsche-rohstoffagentur.de

When this compound is introduced into a layered clay like montmorillonite, the organic molecules can enter the interlayer space, pushing the clay sheets apart. ripublication.comresearchgate.net This process, known as intercalation, results in a measurable increase in the basal spacing (d-spacing) of the clay. ripublication.com This change is observed in the XRD pattern as a shift of the (00l) diffraction peak to a lower 2θ angle, in accordance with Bragg's Law. mdpi.combanglajol.info The magnitude of this shift can be used to calculate the new interlayer distance and provides information about the orientation and packing of the this compound molecules within the clay galleries. ripublication.commdpi.com Studies on similar systems, such as the intercalation of amines into smectite clays, demonstrate the utility of XRD in confirming the formation of these organoclay complexes. deutsche-rohstoffagentur.de

Interactive Table 4: XRD Data for Montmorillonite Clay Before and After Intercalation

| Material | Basal Reflection | 2θ Angle (°) | d-spacing (Å) | Interpretation | Reference |

| Natural Montmorillonite | (001) | ~7.0 | ~12.6 | Original interlayer spacing | ripublication.commdpi.com |

| ND-Intercalated Montmorillonite | (001) | ~4.9 | ~18.0 | Expanded interlayer spacing due to ND | ripublication.com |

Interfacial Adsorption Phenomena of N Dodecylethylenediamine

Adsorption Mechanisms of N-dodecylethylenediamine on Mineral Surfaces

The adsorption of this compound onto mineral surfaces is a multifaceted process, primarily driven by a combination of electrostatic forces and hydrogen bonding. These mechanisms dictate the orientation and density of the surfactant molecules at the interface, thereby controlling the surface hydrophobicity.

Electrostatic attraction is a primary driver for the adsorption of this compound on negatively charged mineral surfaces. bohrium.comresearchgate.net Minerals such as quartz possess a negative surface charge over a wide pH range. researchgate.net The amine functional groups of this compound become protonated in aqueous solutions, forming positively charged ammonium (B1175870) ions. These cationic species are then electrostatically drawn to the anionic sites on the mineral surface, initiating the adsorption process. bohrium.comresearchgate.net

Zeta potential measurements confirm this mechanism. Studies on the quartz-water interface show a significant positive shift in zeta potential upon the introduction of this compound, indicating the adsorption of the cationic collector onto the negatively charged surface. bohrium.commdpi.com This strong electrostatic interaction effectively anchors the surfactant molecules to the mineral.

Alongside electrostatic forces, hydrogen bonding plays a crucial role in the adsorption of this compound. bohrium.comresearchgate.net The primary and secondary amine groups of the molecule can act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms or hydroxyl groups present on the mineral surface. researchgate.netmdpi.com

Infrared spectroscopy (FTIR) analyses provide evidence for this interaction. The appearance of new absorption peaks or shifts in existing peaks corresponding to N-H and O-H stretching vibrations on the mineral surface after treatment with this compound confirms the formation of hydrogen bonds between the collector and the mineral. bohrium.comresearchgate.net This interaction complements the electrostatic attraction, leading to a more stable and robust adsorption layer. mdpi.commdpi.com

This compound possesses both a primary (-NH2) and a secondary (-NH-) amino group, both of which are integral to its adsorption behavior. Molecular dynamics simulations have shown that both functional groups participate actively in the adsorption process onto quartz surfaces.

Synergistic Adsorption of this compound with Co-adsorbates

The adsorption and performance of this compound can be significantly enhanced through synergistic interactions with other chemical species, known as co-adsorbates. These interactions can lead to improved collection efficiency and selectivity in mineral flotation.

The addition of Polyethylene (B3416737) Glycol (PEG) has been shown to synergistically improve the adsorption of this compound (ND) on quartz surfaces. mdpi.commdpi.com This co-adsorption leads to a significant increase in the flotation recovery of quartz. mdpi.commdpi.com Research indicates that the strongest collecting performance is achieved when ND and PEG are mixed at a mass ratio of 1:1. mdpi.commdpi.com

Table 1: Effect of PEG on Quartz Flotation Recovery with this compound (ND) This table illustrates the impact of adding PEG at a constant ND concentration on the flotation recovery of quartz.

| ND Concentration (mg/L) | PEG Concentration (mg/L) | Quartz Recovery (%) |

| 16.67 | 0 | Approx. 60 |

| 16.67 | 3.33 | Approx. 75 |

| 16.67 | 6.67 | Approx. 85 |

| 16.67 | 10.00 | Approx. 90 |

| 16.67 | 16.67 | > 95 |

| 16.67 | 20.00 | Approx. 95 |

Data adapted from flotation studies investigating ND and PEG co-adsorption. mdpi.com

While specific studies detailing the synergistic adsorption of this compound with sulfonate co-adsorbates are not extensively documented in the reviewed literature, insights can be drawn from mixed collector systems using structurally similar primary amines, such as dodecyl amine (DDA). In these systems, a notable synergistic effect is often observed between the cationic amine and an anionic sulfonate collector.

The co-adsorption of a cationic collector like DDA with an anionic collector like sodium petroleum sulfonate (SPS) can enhance the flotation of minerals. mdpi.com The proposed mechanism for this synergy involves the anionic sulfonate molecules positioning themselves between the adsorbed cationic amine molecules. This arrangement mitigates the electrostatic repulsion between the positively charged amine head groups, allowing for a more densely packed adsorption layer. mdpi.com This closer packing is further stabilized by attractive hydrophobic interactions between the adjacent alkyl tails of the two surfactants, leading to a significant increase in the surface hydrophobicity and improved flotation performance. mdpi.com

This compound Adsorption on Specific Mineralogical Substrates

The adsorption of this compound onto various mineral surfaces is a phenomenon of significant interest, particularly in the field of mineral processing where it is used as a flotation collector. The interaction is primarily governed by the chemical composition and surface charge of the mineral, as well as the molecular structure of the diamine.

Quartz Surface Interactions with this compound

Quartz (SiO₂), a major gangue mineral, possesses a negatively charged surface in aqueous solutions at pH values above its isoelectric point (~pH 2). This negative charge facilitates strong electrostatic attraction with cationic surfactants like this compound, which carries a positive charge due to the protonation of its amine groups.

Molecular dynamics simulations have elucidated the specific interactions at the molecular level. The this compound molecule adsorbs onto the quartz (101) surface with its dodecyl chain exhibiting a certain degree of tilt. Both the primary (-NH₂) and secondary (-NH-) amino groups participate actively in the adsorption process. These groups form strong hydrogen bonds with the oxygen atoms present on the quartz surface, anchoring the molecule. The primary mechanism of adsorption is a combination of electrostatic attraction between the protonated amine groups (R-NH₃⁺ and R-NH₂⁺-R') and the negatively charged quartz surface, supplemented by this hydrogen bonding.

The presence of the secondary amino group enhances the adsorption compared to single-amine surfactants like dodecylamine (B51217). This is because both nitrogen atoms can act as active sites for interaction, leading to a more stable adsorbed layer. The hydrophobic dodecyl tail orients away from the hydrophilic quartz surface, rendering the surface hydrophobic, which is the fundamental principle for its role in froth flotation.

| Interaction Type | Description | Contributing Groups |

|---|---|---|

| Electrostatic Attraction | Primary driving force between the positively charged surfactant and negatively charged quartz surface (at pH > 2). | Protonated primary (-NH₃⁺) and secondary (-NH₂⁺-) amine groups |

| Hydrogen Bonding | Formation of hydrogen bonds between the amine groups and surface oxygen atoms/silanol (B1196071) groups. | Primary (-NH₂) and secondary (-NH-) amine groups |

| Hydrophobic Interaction | Association between the non-polar alkyl chains of adjacent adsorbed molecules, leading to the formation of surface aggregates. | Dodecyl (-C₁₂H₂₅) chain |

Feldspar (B12085585) Surface Interactions with this compound Systems

Feldspars are a group of aluminosilicate (B74896) minerals that, like quartz, carry a negative surface charge in neutral to alkaline aqueous solutions. Consequently, the adsorption mechanism of cationic collectors such as this compound on feldspar shares similarities with its adsorption on quartz. The primary driving force is the electrostatic interaction between the protonated diamine cations and the negatively charged mineral surface nmlindia.org.

Studies on related diamine collectors, such as N-tallow 1,3-propylenediamine-dioleate, show that adsorption increases the hydrophobicity of the feldspar surface, as evidenced by an increase in contact angle with increasing collector concentration researchgate.net. Fourier-transform infrared (FTIR) spectroscopy analyses confirm the presence of the collector's alkyl chains on the feldspar surface after adsorption researchgate.net.

The presence of aluminum in the feldspar lattice, substituting for silicon, creates a higher density of negatively charged sites compared to pure quartz. This can lead to a stronger and more extensive adsorption of cationic surfactants. However, the selective separation of feldspar from quartz using such collectors can be challenging due to their similar surface chemical properties. The efficiency of adsorption is influenced by the specific type of feldspar (e.g., potassium feldspar vs. sodium feldspar) and the presence of activating or depressing ions in the solution nih.gov.

Adsorption on Asphaltene and Rock Surfaces

In the context of petroleum recovery, the interaction of surfactants with reservoir rock (often sandstone or carbonates) and crude oil components like asphaltenes is crucial. Asphaltenes, heavy polar components of crude oil, tend to adsorb onto reservoir rock, altering the surface wettability from water-wet to oil-wet, which can hinder oil recovery nih.gov.

While direct studies on the adsorption of this compound onto asphaltene aggregates are not extensively detailed in available research, the adsorption of similar poly-amine compounds on rock-forming minerals like silica (B1680970) has been investigated. Research shows that poly-amines can adsorb irreversibly onto silica and calcium carbonate surfaces kaust.edu.sa. This strong, irreversible adsorption is attributed to the multiple attachment points offered by the amine groups, which can interact with the mineral surface through electrostatic forces and hydrogen bonding kaust.edu.sa.

The adsorption of a cationic surfactant like this compound onto a rock surface is primarily an electrostatic interaction with the negatively charged sites of the rock matrix (e.g., silica or clays). This process is competitive with the adsorption of naturally occurring polar species from crude oil, such as asphaltenes. The introduction of such a surfactant can modify the rock's surface energy and wettability. The primary interaction is between the diamine and the rock surface itself, with the potential to either prevent or displace asphaltene deposition, a subject of ongoing research in enhanced oil recovery.

Influence of Environmental Parameters on this compound Adsorption

The effectiveness of this compound as a surface-active agent is highly dependent on environmental conditions, most notably the pH of the aqueous solution and the system's temperature.

pH Effects on this compound Adsorption Behavior

The pH of the solution is a critical parameter as it dictates the speciation of the this compound molecule and the surface charge of the mineral substrate. This compound has two amine groups, each with its own pKa value, leading to different protonated species depending on the pH.

Low pH (Acidic): At low pH values, both the primary and secondary amine groups are fully protonated, and the molecule exists predominantly as a dication [C₁₂H₂₅NH₂CH₂CH₂NH₃]²⁺.

Intermediate pH (Near-Neutral): As the pH increases, the amine groups begin to deprotonate. In this range, a mixture of the dication, the monocationic species (protonated at either the primary or secondary amine), and the neutral molecule exists in equilibrium.

High pH (Alkaline): At high pH values, the molecule is predominantly in its neutral, uncharged form [C₁₂H₂₅NHCH₂CH₂NH₂].

The adsorption onto negatively charged minerals like quartz is strongest in the near-neutral to slightly alkaline pH range where there is an optimal balance between the concentration of the cationic surfactant species and the negative charge density on the mineral surface. At very low pH, although the surfactant is fully protonated, the mineral surface charge may become less negative or even positive, reducing the electrostatic driving force. At very high pH, the surfactant is mostly in its neutral form, which adsorbs less strongly via electrostatic attraction, though physisorption through hydrogen bonding and hydrophobic interactions can still occur.

| pH Range | Predominant Surfactant Species | Mineral Surface Charge (e.g., Quartz) | Adsorption Driving Force |

|---|---|---|---|

| Acidic (pH < 7) | Dicationic [R-NH₂⁺-R'-NH₃]²⁺ and Monocationic | Slightly Negative to Neutral | Moderate Electrostatic Attraction |

| Near-Neutral (pH 7-10) | Monocationic [R-NH₂⁺-R'-NH₂]⁺ and Neutral | Negative | Strong Electrostatic Attraction and H-Bonding |

| Alkaline (pH > 10) | Neutral [R-NH-R'-NH₂] | Strongly Negative | Weakened Electrostatic Attraction; H-Bonding |

Temperature Dependencies of this compound Adsorption

Studies on similar ether amine surfactants adsorbing onto quartz have confirmed this behavior journalssystem.com. The adsorption quantity on the quartz surface was found to decrease as the temperature increased, indicating an exothermic process journalssystem.com. Thermodynamic analysis of the adsorption of these amines yields negative values for the Gibbs free energy of adsorption (ΔG°), confirming that the process is spontaneous. The enthalpy of adsorption (ΔH°) is also negative, which is characteristic of an exothermic process. The negative entropy of adsorption (ΔS°) suggests a decrease in the randomness at the solid-liquid interface as the surfactant molecules become ordered upon adsorption.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 298 | -28.79 | -14.73 | 47.18 |

| 308 | -29.26 | ||

| 318 | -29.73 | ||

| Note: Data for a structurally related ether amine surfactant, N¹-(3-((8-methyl-nonyl)oxy) propyl)propane-1,3-diamine, illustrating the typical thermodynamic profile for amine adsorption on quartz. The process is spontaneous (negative ΔG°) and exothermic (negative ΔH°). |

Conversely, an increase in temperature can increase the rate of adsorption by enhancing the kinetic energy of the surfactant molecules and reducing the viscosity of the solution, allowing for faster diffusion to the mineral surface. However, the equilibrium adsorption capacity will typically be lower at higher temperatures for such exothermic physisorption processes.

Computational and Theoretical Investigations of N Dodecylethylenediamine Interactions

Molecular Dynamics (MD) Simulations of N-dodecylethylenediamine Systems

Molecular dynamics simulations have been effectively employed to study the adsorption and interaction of this compound on various surfaces. These simulations model the atomic and molecular interactions over time, offering a dynamic perspective on the compound's behavior.

Molecular dynamics simulations have been instrumental in revealing the detailed adsorption configurations of this compound on mineral surfaces, such as quartz. Studies have shown that both the primary and secondary amino groups of the this compound molecule actively participate in the adsorption process. The molecule tends to adopt a configuration where the amine functional groups act as heads, directly interacting with the surface, while the dodecyl chain extends away from it.

In the presence of water, the simulations indicate that this compound molecules can replace water molecules on the quartz surface, signifying a strong affinity for the mineral. The configuration of the adsorbed molecule is influenced by the presence of its functional groups; both the primary and secondary amino groups can form hydrogen bonds with the surface oxygen atoms of the quartz. This dual-group interaction leads to a more stable adsorption compared to similar molecules with only a single amine group. The dodecyl tail of the molecule generally extends into the aqueous phase, influencing the surface properties of the mineral.

The binding energy, representing the strength of the interaction between this compound and a surface, is a critical parameter that can be quantified through MD simulations. The calculation of binding energy typically involves determining the difference between the total energy of the combined system (adsorbate and surface) and the sum of the energies of the isolated components. A more negative binding energy indicates a stronger and more stable adsorption.

For the adsorption of this compound on a quartz surface, the interaction energy has been calculated to be significantly negative, confirming a strong and spontaneous adsorption process. The primary contributions to this binding energy come from electrostatic interactions and hydrogen bonding between the amine groups of this compound and the hydroxyl groups or oxygen atoms on the quartz surface. Van der Waals interactions between the dodecyl chain and the surface also contribute, albeit to a lesser extent. The interaction energy is a key factor in understanding the efficiency of this compound as a collector in flotation processes, as a stronger binding energy correlates with a more effective modification of the mineral surface's wettability.

| Component | Interaction Energy (kJ/mol) |

| This compound on Quartz | -235.43 |

| Dodecylamine (B51217) on Quartz | -148.86 |

Note: The table presents a comparative view of interaction energies, highlighting the stronger binding of this compound due to its additional functional group.

Hydrogen bonds play a pivotal role in the adsorption of this compound onto hydroxylated surfaces like quartz. MD simulations allow for a detailed analysis of the number, duration, and geometry of these hydrogen bonds. The presence of both a primary (-NH2) and a secondary (-NH-) amine group in the this compound molecule provides multiple sites for hydrogen bond formation.

Simulations have demonstrated that both amine groups can act as hydrogen bond donors, forming strong hydrogen bonds with the oxygen atoms on the quartz surface. The average number of hydrogen bonds formed by this compound is higher than that of dodecylamine, which only possesses a primary amine group. This increased hydrogen bonding is a direct consequence of the presence of the secondary amine group and contributes significantly to the stronger adsorption and higher binding energy of this compound. The analysis of hydrogen bond lifetimes further reveals the stability of these interactions over the simulation time.

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For simulations involving this compound, a well-parameterized force field is essential to accurately model both the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions.

In studies of this compound, force fields such as the Consistent Valence Force Field (CVFF) have been utilized. The parameters for the molecule are typically developed by analogy to similar, well-characterized molecules or through quantum mechanical calculations for specific parameters like atomic charges. The chosen force field must be able to accurately represent the behavior of both the aliphatic dodecyl chain and the polar ethylenediamine (B42938) head group in an aqueous environment and their interactions with the mineral surface. The validation of the force field is often performed by comparing simulated properties, such as density or heat of vaporization, with experimental data where available.

The setup of an MD simulation for this compound systems involves careful selection of various parameters and the choice of a suitable statistical ensemble. These choices are critical for ensuring the physical realism and computational stability of the simulation.

Typical simulations are performed in a periodic box containing the this compound molecule(s), a slab of the mineral surface (e.g., quartz), and a significant number of water molecules to represent an aqueous environment. The simulations are often conducted under the NVT (canonical) or NPT (isothermal-isobaric) ensemble. The NVT ensemble maintains a constant number of particles (N), volume (V), and temperature (T), while the NPT ensemble keeps the number of particles (N), pressure (P), and temperature (T) constant. Temperature and pressure are typically controlled using thermostats and barostats, respectively. The time step for the integration of the equations of motion is usually on the order of femtoseconds (fs). Long-range electrostatic interactions are commonly handled using methods like the Particle-Particle Particle-Mesh (PPPM) Ewald sum. The total simulation time is chosen to be long enough to allow the system to reach equilibrium and to sample the relevant conformational space and interaction dynamics, often spanning several nanoseconds (ns).

Quantum Mechanical Calculations for this compound

While MD simulations provide valuable insights into the dynamic behavior of large systems, quantum mechanical (QM) calculations offer a more detailed and accurate description of the electronic structure and chemical bonding of molecules. QM methods, such as Density Functional Theory (DFT), can be used to investigate various properties of this compound that are not accessible through classical MD.

QM calculations can be employed to determine the optimized geometry of the this compound molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations are also crucial for deriving accurate partial atomic charges for use in classical force fields, which is essential for correctly modeling electrostatic interactions in MD simulations. Furthermore, QM methods can be used to calculate molecular properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap provides information about the chemical reactivity and stability of the molecule. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

While specific DFT studies on this compound are not extensively reported in the literature, the application of these methods would provide a deeper understanding of its electronic properties and reactivity. For example, DFT could be used to model the interaction of the amine groups with surface atoms at a quantum level, providing a more accurate description of the chemical bonding involved in adsorption. Such calculations could also elucidate the reaction mechanisms of this compound in various chemical processes.

Density Functional Theory (DFT) Studies of this compound Interactions

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of many-body systems. wikipedia.org It is particularly effective for optimizing molecular geometries, calculating interaction energies between molecules, and simulating vibrational spectra.

For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. The long, flexible dodecyl chain allows for numerous possible conformers, and DFT can identify the lowest-energy structures in the gas phase or in solution. Furthermore, DFT is instrumental in studying the interaction of this compound with other species, such as metal surfaces. In the context of corrosion inhibition, DFT can model the adsorption of the molecule onto a metal surface (e.g., iron or aluminum), predicting the preferred adsorption sites and calculating the adsorption energy. youtube.com This energy value helps to distinguish between physisorption (weaker, van der Waals forces) and chemisorption (stronger, covalent-like bonding), which typically involves charge transfer from the nitrogen lone pairs to the metal's d-orbitals.

To illustrate the kind of data obtained from such studies, the table below presents DFT-calculated interaction energies for two similar corrosion inhibitor molecules, 6-mercaptopurine (B1684380) (MP) and 6-thioguanine (B1684491) (TG), on an aluminum (Al) surface. A more negative interaction energy indicates stronger adsorption.

| Inhibitor Molecule | Interaction Energy (eV) |

|---|---|

| 6-mercaptopurine (MP) | -1.64 |

| 6-thioguanine (TG) | -1.79 |

These calculations provide a molecular-level rationale for why one inhibitor might be more effective than another. For this compound, DFT would similarly quantify its binding strength to a surface, a key parameter in understanding its performance.

Electronic Structure Analysis of this compound and its Adducts

Electronic structure analysis delves into the distribution of electrons within a molecule and its complexes, often visualized through molecular orbitals and electrostatic potential maps. The electronic structure dictates a molecule's reactivity, polarity, and interaction sites.

For this compound, the primary centers of reactivity are the two nitrogen atoms of the ethylenediamine group, which possess lone pairs of electrons. The long dodecyl chain, being a saturated hydrocarbon, is largely non-polar and acts as a hydrophobic tail. This alkyl chain has an electron-donating inductive effect, which increases the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and ability to donate electrons to an acceptor (like a metal surface or a proton).

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the nitrogen atoms, indicating their suitability for electrophilic attack or coordination to positive centers. youtube.com The hydrocarbon chain would show a neutral potential (green), while the hydrogens attached to the nitrogens would show regions of slightly positive potential (blue). This visualization confirms the role of the amine groups as the primary interaction sites.

When this compound forms an adduct (a complex with another molecule), the electronic structure of both components is perturbed. DFT calculations can analyze these changes, revealing how electron density is redistributed upon complex formation.

Natural Bond Orbital (NBO) Analysis of this compound

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) units. periodicodimineralogia.it This method is particularly powerful for analyzing intermolecular interactions, such as hydrogen bonding and donor-acceptor charge transfer. niscair.res.in

When this compound interacts with another molecule or a surface, NBO analysis can quantify the charge transfer between them. This is achieved through a second-order perturbation analysis of the Fock matrix, which evaluates the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A larger E(2) value signifies a stronger interaction.

In the case of this compound acting as a corrosion inhibitor on a metal surface, the dominant interaction would be the donation of the nitrogen lone pairs (donor NBOs) into the vacant orbitals of the metal atoms (acceptor NBOs). The table below provides an illustrative example of NBO analysis for the interaction between a carbonyl sulfide (B99878) (COS) molecule and thiophene, showing the stabilization energy resulting from charge transfer.

| Donor NBO (Molecule) | Acceptor NBO (Molecule) | Stabilization Energy E(2) (kcal/mol) | Charge Transfer (e-) |

|---|---|---|---|

| Lone Pair (COS) | Antibonding Orbital (Thiophene) | 0.05 | 0.00023 |

For this compound, NBO analysis would similarly identify the key donor-acceptor interactions and quantify the stabilization energy, providing a detailed understanding of the chemical nature of its adsorption and bonding.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.com

The energy of the HOMO (E_HOMO) is related to a molecule's electron-donating ability; a higher E_HOMO value suggests a better donor. The energy of the LUMO (E_LUMO) relates to its electron-accepting ability; a lower E_LUMO value indicates a better acceptor. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO would be localized primarily on the nitrogen atoms due to their lone pairs. The LUMO would likely be distributed over the rest of the molecule. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

The following table shows representative FMO energies and calculated reactivity descriptors for the drug Telbivudine, illustrating the typical values derived from such an analysis.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -7.4606 |

| E_LUMO | -0.7741 |

| Energy Gap (ΔE) | 6.6865 |

| Chemical Hardness (η) | 3.3432 |

| Electronegativity (χ) | 4.1173 |

| Electrophilicity Index (ω) | 2.5360 |

These descriptors would allow for a quantitative assessment of the reactivity of this compound, helping to predict its behavior in chemical reactions and its tendency to interact with other species.

Integration of Computational Approaches with Experimental Findings

The true power of computational modeling is realized when it is integrated with experimental research. Theoretical calculations provide a molecular-level interpretation of macroscopic observations, while experimental results serve to validate and refine the computational models.

For a molecule like this compound, a combined computational-experimental approach offers a comprehensive understanding of its properties. For example, DFT can be used to calculate the vibrational frequencies of the molecule. researchgate.net These calculated frequencies can then be compared directly with an experimental Fourier-Transform Infrared (FTIR) spectrum. researchgate.net A good correlation between the theoretical and experimental spectra confirms that the calculated molecular geometry is accurate. researchgate.net Furthermore, shifts in specific vibrational modes upon adsorption to a surface (e.g., N-H stretching or bending) can be predicted by DFT and confirmed experimentally, providing strong evidence for the nature of the surface interaction. acs.org

Similarly, in corrosion science, the inhibition efficiency of this compound can be measured experimentally using techniques like potentiodynamic polarization or electrochemical impedance spectroscopy. These experimental efficiencies can then be correlated with calculated quantum chemical parameters. For instance, a higher calculated adsorption energy, a higher E_HOMO, or a lower energy gap (ΔE) for a series of related inhibitor molecules often correlates with higher experimentally observed inhibition efficiency. acs.org This synergy allows researchers to establish structure-activity relationships, enabling the rational design of new, more effective molecules for specific applications.

Chemical Reactivity and Derivatization of N Dodecylethylenediamine

Principles of Derivatization Chemistry Applicable to Diamines

The derivatization of diamines like N-dodecylethylenediamine is guided by the goal of transforming the polar, reactive N-H bonds into more stable, less polar, and more readily detectable moieties. The presence of two amine groups—one primary and one secondary—offers multiple sites for reaction, with the primary amine generally exhibiting higher reactivity than the sterically hindered secondary amine. sigmaaldrich.com The primary objectives of derivatizing diamines for analysis are:

Increasing Volatility and Thermal Stability: For gas chromatography (GC), the high polarity and potential for intermolecular hydrogen bonding of diamines lead to poor peak shape and thermal degradation. Derivatization replaces the active hydrogen atoms with nonpolar groups, increasing volatility and stability. libretexts.orgsigmaaldrich.com

Enhancing Detector Response: For high-performance liquid chromatography (HPLC), derivatization is used to attach a "tag" that can be easily detected. libretexts.org Common tags include chromophores for UV-Visible detection, fluorophores for fluorescence detection, or electrochemically active groups. libretexts.org

Improving Mass Spectrometric Analysis: In liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and lead to more specific fragmentation patterns, which enhances sensitivity and selectivity. nih.govddtjournal.com

Common derivatization strategies for amines include acylation, silylation, and alkylation, which target the active hydrogens on the nitrogen atoms. libretexts.orgresearchgate.net The choice of reagent and reaction conditions can be tailored to achieve either exhaustive derivatization of both amine groups or selective derivatization, depending on the analytical requirements.

Formation of this compound Derivatives for Enhanced Analysis

The dual amine functionality of this compound allows for the formation of various derivatives through reactions at the primary and secondary nitrogen centers. These transformations are critical for overcoming analytical challenges associated with aliphatic amines. sigmaaldrich.com

Alkylation involves the replacement of an active hydrogen on the amine with an alkyl or aryl group. This process can reduce the polarity of the molecule and is a common strategy in derivatization. For this compound, both the primary and secondary amines can undergo alkylation. The reaction of an amine with an alkyl halide, for instance, proceeds via nucleophilic substitution. However, this method can lead to mixtures of mono- and di-alkylated products, as well as potential over-alkylation to form quaternary ammonium (B1175870) salts.

A more controlled method involves reductive amination, where the amine reacts with an aldehyde or ketone to form a Schiff base or enamine, which is then reduced to the corresponding alkylated amine. Palladium-catalyzed N-dealkylation followed by re-alkylation is another advanced method, though it is more commonly used in synthesis than in analytical derivatization. nih.gov The relative ease of C-N bond cleavage in such reactions often follows the order of methine > methylene (B1212753) > methyl. nih.gov

Acylation and silylation are two of the most widely used derivatization techniques for compounds containing active hydrogen atoms, such as the amine groups in this compound. libretexts.orgresearchgate.net

Acylation involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the amine with an acyl chloride, acid anhydride, or chloroformate. This reaction converts the basic amine into a neutral, stable amide derivative. The resulting amides are generally more volatile and exhibit better chromatographic behavior than the parent amines. For HPLC analysis, reagents like dansyl chloride are used to introduce a fluorescent tag. ddtjournal.com For GC analysis, perfluoroacylating agents (e.g., trifluoroacetic anhydride) are often used to create highly volatile and electron-capturing derivatives suitable for sensitive detection by an electron capture detector (ECD).

Silylation is a prevalent method for GC analysis where an active hydrogen is replaced by a silyl group, most commonly trimethylsilyl (TMS). libretexts.orgsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com The reaction with this compound would proceed as follows:

R-NH-R' + C9H18F3NOSi2 (BSTFA) → R-N(Si(CH3)3)-R' + ...

The resulting silylated derivatives are significantly more volatile and thermally stable. libretexts.org The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides, with primary amines reacting more readily than secondary amines due to reduced steric hindrance. sigmaaldrich.com For complete derivatization of this compound, a catalyst like trimethylchlorosilane (TMCS) may be added to the BSTFA reagent, and the reaction may require heating. sigmaaldrich.com

| Reaction Type | Common Reagent(s) | Target Functional Group(s) | Analytical Advantage |

|---|---|---|---|

| Alkylation | Alkyl Halides, Reductive Amination Reagents | Primary and Secondary Amines | Reduces polarity, can introduce specific tags. |

| Acylation | Trifluoroacetic Anhydride (TFAA), Dansyl Chloride, Chloroformates | Primary and Secondary Amines | Forms stable, neutral amides; increases volatility (GC); adds chromophore/fluorophore (HPLC). ddtjournal.comresearchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Primary and Secondary Amines | Increases volatility and thermal stability significantly for GC analysis. libretexts.orgsigmaaldrich.com |

Reaction Kinetics and Thermodynamics of this compound Transformations

The efficiency and completeness of derivatization reactions are governed by their kinetic and thermodynamic parameters. While specific, detailed studies on the reaction kinetics and thermodynamics of this compound transformations are not widely published, the principles can be inferred from the general behavior of aliphatic amines.

Reaction Kinetics: The rate of derivatization depends on several factors:

Reagent Concentration: Derivatization reagents are typically used in significant excess to drive the reaction to completion according to Le Chatelier's principle. sigmaaldrich.com

Temperature: Many derivatization reactions, particularly silylation of sterically hindered or less reactive groups like secondary amines, require elevated temperatures (e.g., 75 °C) to proceed at a reasonable rate. sigmaaldrich.com

Catalysts: Acidic or basic catalysts can significantly accelerate reaction rates. For instance, TMCS is often used as a catalyst in silylation reactions with BSTFA. sigmaaldrich.com

Steric Hindrance: The primary amine of this compound is expected to react faster than its secondary amine due to lower steric hindrance around the nitrogen atom. sigmaaldrich.com

The progress of these reactions can be monitored over time using techniques like nuclear magnetic resonance (NMR) or chromatography to determine rate constants, similar to how NMR is used to study enzymatic hydrolysis. azom.com

Design of Novel Derivatization Reagents for this compound

The development of novel derivatization reagents aims to improve sensitivity, selectivity, and compatibility with modern analytical instrumentation, particularly LC-MS/MS. nih.gov For a diamine like this compound, the design of new reagents focuses on several key aspects:

Introduction of a Permanent Charge: For ESI-MS analysis, reagents that introduce a permanently charged moiety (e.g., a quaternary ammonium group) can dramatically enhance ionization efficiency and thus detection sensitivity, independent of mobile phase pH. nih.gov

Tunable Fragmentation: Reagents can be designed to produce specific and predictable fragment ions upon collision-induced dissociation (CID) in the mass spectrometer. This allows for highly selective and sensitive analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). ddtjournal.comacs.org For example, novel reagents based on a 1,3-oxazinoquinoline-4-one structure have been developed to differentiate between primary and secondary amines based on their unique fragmentation patterns. acs.org

Enhanced Chromatographic Separation: Reagents can be designed to improve the separation of structurally similar amines or enantiomers. Chiral derivatization reagents are specifically synthesized to react with amines to form diastereomers, which can then be separated on a standard non-chiral chromatography column. researchgate.net

Fluorogenic Properties: For fluorescence detection, novel reagents are designed to be non-fluorescent themselves but form a highly fluorescent product upon reaction with an amine, minimizing background noise and improving sensitivity. researchgate.net

Recent research has explored a variety of reagent backbones, including phosphazene, quinoline, and imidazolidinone structures, to achieve better performance in LC-MS analysis of amines and amino acids. nih.govacs.orgresearchgate.net The systematic comparison of different reagent classes, such as Dansyl-Cl, Dabsyl-Cl, and Fmoc-Cl, provides valuable guidance for selecting the optimal derivatization strategy based on the analytical goals and the properties of the target amine. nih.gov

Coordination Chemistry of N Dodecylethylenediamine Complexes

Ligand Properties of N-dodecylethylenediamine in Coordination Chemistry

As a ligand, this compound exhibits distinct characteristics that are a composite of its two main functional parts: the ethylenediamine (B42938) moiety and the long alkyl chain.

The ethylenediamine portion of this compound is a classic bidentate ligand, capable of forming a stable five-membered chelate ring with a central metal ion. This chelation is a result of the coordination of the lone pair of electrons from each of the two nitrogen atoms to the metal center. The formation of this five-membered ring is thermodynamically highly favorable, a phenomenon known as the chelate effect. This effect leads to significantly greater stability of the complex compared to analogous complexes formed with two separate monodentate amine ligands libretexts.org. The general principles of the chelate effect suggest that complexes with five-membered chelate rings, such as those formed by ethylenediamine and its derivatives, exhibit minimal ring strain and are thus particularly stable libretexts.orglibretexts.org. The two nitrogen atoms of the diamine act as a strong Lewis base, readily donating their electron pairs to a Lewis acidic metal center. The conformation of this chelate ring is typically puckered, existing in rapidly interconverting gauche conformations, often designated as δ and λ researchgate.net.

Furthermore, the long alkyl chain can play a crucial role in the solid-state packing of the complexes. Intermolecular van der Waals interactions between the dodecyl chains of adjacent complex molecules can lead to the formation of specific supramolecular structures, such as bilayers or micelles, in both the solid state and in solution. This self-assembly behavior is a key feature of amphiphilic metal complexes. For instance, mixed ligand amphiphilic cobalt(III) complexes containing this compound have been shown to exhibit interesting aggregation behavior in aqueous solution, a direct consequence of the hydrophobic interactions of the dodecyl chains. The chirality around the octahedral metal center in these amphiphilic complexes can also affect their aggregation behavior.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the nature of the resulting complex.

This compound can form both mononuclear and polynuclear complexes, depending on the metal-to-ligand ratio, the coordination preferences of the metal ion, and the nature of any co-ligands or counter-ions present.

In the case of mononuclear complexes, a single metal ion is coordinated by one or more this compound ligands. A notable example is the synthesis of mixed ligand amphiphilic cobalt(III) complexes. These complexes can be prepared by reacting this compound and a chiral tetraamine with a cobalt(III) precursor in methanol. The resulting complexes, such as [Co((S)-N-dodecylethylenediamine)(2R,10R-Me2-2,3,2-tet)]3+, are mononuclear, with the cobalt(III) ion coordinated by both the this compound and the tetraamine ligand.

The formation of polynuclear complexes, where multiple metal centers are bridged by ligands, is also possible. While not extensively documented for this compound specifically, related ethylenediamine complexes are known to form coordination polymers where the ethylenediamine ligand bridges two metal centers researchgate.net. The long dodecyl chain in this compound could either hinder or promote the formation of such polynuclear structures through steric effects or intermolecular hydrophobic interactions, respectively.

For the aforementioned cobalt(III) complexes with this compound, spectroscopic and chromatographic methods have been used to propose their steric structures. For example, two diastereomers, Λ-β2 and Δ-β2, have been identified for the complex [Co(this compound)(2S,10S-Me2-2,3,2-tet)]3+.

Table 1: Proposed Steric Structures of Amphiphilic Cobalt(III) Complexes

| Complex Ion | Proposed Steric Structure |

|---|---|

| Λ-β2-[Co((S)-N-dodecylethylenediamine)(2R,10R-Me2-2,3,2-tet)]3+ | A specific chiral arrangement around the cobalt center. |

This table is based on the characterization of mixed ligand cobalt(III) complexes containing this compound.

Applications of N Dodecylethylenediamine in Materials Science

N-dodecylethylenediamine as a Surfactant in Material Systems

As a cationic surfactant, this compound exhibits behavior typical of amphiphilic molecules, including the ability to reduce surface tension at air-water and oil-water interfaces. The presence of a long twelve-carbon (dodecyl) chain provides significant hydrophobicity, driving the molecules to interfaces. The ethylenediamine (B42938) head group, with its two amine functionalities, can acquire a positive charge in acidic to neutral aqueous solutions, leading to electrostatic interactions with negatively charged surfaces.

In material systems, the surfactant properties of this compound are primarily exploited in contexts where adsorption onto a solid surface is desired to alter the surface's hydrophobicity. This is particularly relevant in mineral flotation, where it acts as a collector. The dual amine functionality of the ethylenediamine head group can lead to complex adsorption behaviors, including the potential for chelation and stronger attachment to certain mineral surfaces compared to simple alkylamine surfactants.

Role of this compound in Froth Flotation Technology

Froth flotation is a widely used process in the mining industry to separate valuable minerals from gangue based on differences in their surface hydrophobicity. In this process, collectors are surfactants that selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface for collection. This compound has been investigated as a collector, particularly in the separation of silicate (B1173343) minerals like quartz from iron ores such as hematite (B75146).

Research has demonstrated that this compound is an effective collector for quartz. csu.edu.cn In single mineral flotation tests, it has shown a stronger collecting ability for quartz compared to hematite. csu.edu.cn This selectivity is crucial for the reverse flotation of iron ores, where the goal is to float the silica (B1680970) gangue (quartz) away from the valuable iron minerals. Compared to the more commonly used dodecylamine (B51217) (a primary amine), this compound exhibits a stronger collecting performance for quartz. csu.edu.cn

The effectiveness of this compound as a collector is influenced by factors such as pH and the presence of depressants. For instance, in the presence of starch as a depressant for hematite, a satisfactory separation of an artificially mixed sample of quartz and hematite has been achieved. csu.edu.cn At a pulp pH of 7.27, with a collector concentration of 41.7 mg/L and 3.33 mg/L of starch, a concentrate with an iron grade of 59.92% and an iron recovery of 88.85% was obtained. csu.edu.cn

| Parameter | Value | Reference |

|---|---|---|

| Pulp pH | 7.27 | csu.edu.cn |

| Collector Concentration (this compound) | 41.7 mg/L | csu.edu.cn |

| Depressant Concentration (Starch) | 3.33 mg/L | csu.edu.cn |

| Iron Grade of Concentrate | 59.92% | csu.edu.cn |

| Iron Recovery | 88.85% | csu.edu.cn |

For example, a mixed collector system of dodecylamine and a fatty acid has been shown to produce better results in the direct flotation of iron ore tailings compared to the fatty acid alone. researchgate.net The improved performance of mixed collectors is often attributed to a more compact adsorption layer on the mineral surface, which results from reduced electrostatic repulsion between the collector molecules. researchgate.net It is plausible that this compound, with its diamine head group, could also be a component in mixed collector systems, potentially offering enhanced performance due to its strong affinity for quartz.

The selective flotation of quartz from hematite using this compound is governed by the specific interactions between the collector and the mineral surfaces. The adsorption of this compound onto the quartz surface is a key factor. Studies have indicated that the adsorption mechanism involves both electrostatic adsorption and hydrogen bonding. csu.edu.cn

The surface of quartz is negatively charged over a wide pH range, which facilitates the electrostatic attraction of the positively charged this compound molecules. Furthermore, the presence of two amine groups in the collector molecule allows for the formation of hydrogen bonds with the silanol (B1196071) groups (Si-OH) on the quartz surface. Molecular dynamics simulations have suggested that both the primary and secondary amino groups of this compound participate in the adsorption process on the quartz surface. scispace.com

Theoretical calculations of the polar group properties of this compound suggest that it has a stronger collecting capability and better selectivity than lauryl amine. csu.edu.cn This enhanced performance can be attributed to the presence of the second amine group, which can lead to a more stable and effective adsorption on the quartz surface, thereby rendering it more hydrophobic and amenable to flotation.

This compound in Surface Modification and Functionalization

The ability of this compound to adsorb onto surfaces can be utilized for surface modification and functionalization beyond the context of flotation. The amine groups in its structure provide reactive sites for further chemical reactions, allowing for the covalent attachment of other molecules to a surface.

While direct applications of this compound in this area are not extensively documented, the broader field of surface modification using diamines provides a framework for its potential uses. Diamines are employed to introduce amino groups onto various material surfaces, including polymers and inorganic substrates. rsc.orgdntb.gov.ua These amino-functionalized surfaces can then be used for a variety of purposes, such as improving adhesion, altering wettability, or creating platforms for the immobilization of biomolecules or catalysts.

For instance, ethylenediamine has been used to modify the surface of polyimide membranes to enhance their gas separation properties. researchgate.net The reaction of the diamine with the polymer surface introduces cross-linking and changes the surface chemistry. Given its structure, this compound could potentially be used in a similar fashion, with the added benefit of the long dodecyl chain, which could impart hydrophobicity or other desirable properties to the modified surface. The presence of amine groups on surfaces can also be exploited to bind other substances, such as hydrogen peroxide to create antibacterial materials. rsc.org

This compound in Polymeric Materials

Ethylenediamine and its derivatives are important building blocks in polymer chemistry. Because it contains two amine groups, ethylenediamine is a widely used precursor to various polymers. wikipedia.org It can react with a variety of chemical species to form polymers, including polyamides and polyureas. The incorporation of this compound into a polymer backbone could introduce a long alkyl side chain, which would significantly impact the polymer's properties.

The dodecyl groups could act as internal plasticizers, increasing the flexibility of the polymer chains. They could also impart amphiphilic character to the polymer, making it surface-active and potentially useful in applications such as emulsifiers, dispersants, or membrane materials. Furthermore, the presence of the secondary amine group in the ethylenediamine moiety could serve as a site for further polymer modification or cross-linking.

While specific examples of polymers synthesized directly from this compound are not prominent in the reviewed literature, the functionalization of existing polymers with ethylenediamine is a common practice. For example, ethylenediamine-functionalized magnetic polymers have been prepared for applications in wastewater treatment. nih.govresearchgate.net This suggests a potential route for the use of this compound, where it could be grafted onto a polymer backbone to introduce both amine functionality and hydrophobicity. The synthesis of polymers with zwitterionic side chains based on ethylenediamine has also been explored for biomedical applications, highlighting the versatility of this diamine in creating functional polymeric materials. nih.gov

This compound in Nanomaterials Synthesis

The length of the alkyl chain in these molecules is a critical factor that influences the stability and dispersibility of the nanoparticles in different solvents. For instance, longer alkyl chains can enhance the solubility of nanoparticles in nonpolar organic solvents. The amine groups, on the other hand, coordinate with the surface of the metal nanoparticles, providing a protective layer.

In the broader context of materials science, diamines with long alkyl chains can also act as structure-directing agents in the synthesis of mesoporous materials. They can self-assemble into templates around which the inorganic material forms, leading to ordered porous structures.

Despite these general principles, the absence of specific studies on this compound in nanomaterials synthesis prevents a detailed discussion of its specific roles, the resulting nanoparticle characteristics, or the presentation of research data in tabular form as requested. Further research would be necessary to elucidate the particular effects and potential advantages of using this compound in this field.

Environmental Fate and Transformation of N Dodecylethylenediamine

Biotic Transformation and Biodegradation of N-dodecylethylenediamine

Biodegradation by microorganisms is expected to be the primary mechanism for the removal of this compound from the environment. As a long-chain aliphatic amine, it can serve as a source of carbon and nitrogen for various bacteria and fungi. canada.ca

The biodegradation of long-chain aliphatic amines is generally initiated by enzymatic attacks on either the alkyl chain or the amine groups. A consortium of microorganisms is typically required for the complete mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. nm.gov The likely initial steps in the biodegradation of this compound include:

ω-Oxidation: This involves the oxidation of the terminal methyl group of the dodecyl chain to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid.

β-Oxidation: Following ω-oxidation, the resulting fatty acid can undergo β-oxidation, a process that sequentially shortens the alkyl chain by two-carbon units.

Oxidative Deamination: Enzymes can catalyze the removal of the amino groups, leading to the formation of aldehydes or ketones and ammonia.

Based on the proposed microbial degradation mechanisms, a number of intermediate biodegradation products can be predicted. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

The initial ω-oxidation of the dodecyl chain would lead to the formation of 12-(ethylamino)dodecan-1-ol and subsequently 12-(ethylamino)dodecanoic acid. The process of β-oxidation would then produce a series of shorter-chain carboxylic acids. Oxidative deamination could result in the formation of dodecanal or lauric acid, along with ethylenediamine (B42938). Further degradation of these intermediates would eventually lead to their complete mineralization.